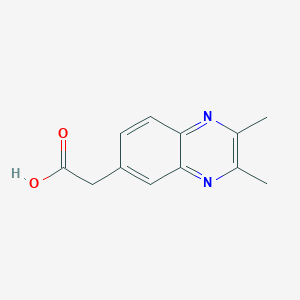

2-(2,3-Dimethylquinoxalin-6-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-(2,3-dimethylquinoxalin-6-yl)acetic acid |

InChI |

InChI=1S/C12H12N2O2/c1-7-8(2)14-11-5-9(6-12(15)16)3-4-10(11)13-7/h3-5H,6H2,1-2H3,(H,15,16) |

InChI Key |

HXMBZCLRTFMLNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)CC(=O)O)C |

Origin of Product |

United States |

The 2 2,3 Dimethylquinoxalin 6 Yl Acetic Acid Moiety: a Focus for Academic Investigation

Within the broader family of quinoxalines, the 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid moiety has garnered specific academic interest. This particular derivative combines the foundational quinoxaline (B1680401) structure with a strategically placed acetic acid group, a feature that can significantly influence its chemical and biological properties.

The synthesis of related quinoxaline derivatives often involves the alkylation of a quinoxalinone precursor followed by further chemical transformations. For instance, the synthesis of diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate begins with the preparation of 3-methylquinoxalin-2(1H)-one, which is then reacted with ethyl 2-bromoacetate. nih.gov This highlights a potential synthetic route towards acetic acid-functionalized quinoxalines.

Research into compounds with a similar acetic acid side chain, such as (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, has demonstrated their potential as potent enzyme inhibitors. nih.gov This suggests that the acetic acid group in this compound could play a crucial role in its interaction with biological targets. The acidic nature of the carboxyl group can facilitate interactions with the active sites of enzymes and receptors. wikipedia.orgbyjus.com

Research Landscape and Knowledge Gaps

Conventional Approaches for Quinoxaline Core Formation

The formation of the quinoxaline nucleus is a cornerstone of synthesizing the target molecule. Historically, this has been accomplished through well-established condensation and cyclization reactions.

Condensation Reactions with Ortho-Phenylenediamine Derivatives and Dicarbonyl Compounds

A widely employed and classical method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound. encyclopedia.pubnih.govsapub.org This reaction, first reported by Körner and Hinsberg in 1884, provides a direct route to the quinoxaline scaffold. encyclopedia.pub For the synthesis of this compound, a key starting material would be (4-amino-3-nitrophenyl)acetic acid or a related derivative which is condensed with biacetyl (2,3-butanedione).

The general reaction is typically carried out in various solvents, including ethanol (B145695) or acetic acid, and can be facilitated by catalysts. nih.govsapub.org While effective, these traditional methods often require high temperatures and long reaction times, which can lead to lower yields and the formation of side products. encyclopedia.pubnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-phenylenediamine (B120857) | 1,2-dicarbonyl compound | Glycerol, water, 90°C, 4-6 min | Quinoxaline derivative | encyclopedia.pub |

| o-phenylenediamine | Hydroxyl ketone | I2, DMSO, RT, 12 h | Quinoxaline derivative | encyclopedia.pub |

| o-phenylenediamine | Benzil | Bentonite K-10, ethanol, RT, 20 min | 2,3-Diphenylquinoxaline (B159395) | encyclopedia.pub |

| o-phenylenediamine | α-diketone | Zinc triflate, CH3CN, RT | Quinoxaline derivative | encyclopedia.pub |

Reductive Cyclization and Oxidation Trapping Methods

An alternative strategy for forming the quinoxaline ring involves the reductive cyclization of appropriately substituted nitroaromatics. nih.gov In the context of synthesizing the target compound, this could involve a starting material like 2-(2,3-dinitro-5-carboxymethylphenyl)acetic acid. The nitro groups are reduced, typically with a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation, leading to the in-situ formation of an ortho-diamine which then cyclizes.

Oxidation trapping is another technique where the photoexcitation of certain quinoxaline derivatives in the presence of a spin trapping agent can lead to the formation of radical intermediates. mdpi.com This method is more commonly used for studying reaction mechanisms and photobiological activities rather than for preparative synthesis. mdpi.com

Targeted Synthesis of the Acetic Acid Moiety at the Quinoxaline-6 Position

Once the 2,3-dimethylquinoxaline (B146804) core is established, the next critical step is the introduction or modification of a functional group at the 6-position to yield the desired acetic acid side chain.

Functional Group Interconversion Strategies for Carboxylic Acid Introduction

Functional group interconversion is a versatile approach where a pre-existing group at the 6-position of the quinoxaline ring is chemically transformed into a carboxylic acid. fiveable.meslideshare.net Common precursors for a carboxylic acid group include nitriles, esters, and amides. libretexts.orglibretexts.org

For instance, a 6-cyano-2,3-dimethylquinoxaline could be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. Similarly, a methyl or ethyl ester at the 6-position can be saponified to the carboxylic acid. acs.org These methods are advantageous as they often proceed with high yields and are tolerant of various other functional groups on the quinoxaline ring.

| Starting Material | Reagents | Product | Reference |

| Alkyl Halide | 1. NaCN (SN2) 2. H3O+ or OH- (hydrolysis) | Carboxylic Acid | libretexts.org |

| Grignard Reagent | 1. CO2 2. H3O+ | Carboxylic Acid | libretexts.org |

| Primary Alcohol | Strong Oxidant (e.g., Jones Reagent) | Carboxylic Acid | fiveable.me |

| Aldehyde | Strong Oxidant (e.g., Jones Reagent) | Carboxylic Acid | fiveable.me |

Direct Alkylation and Acylation Methods on Quinoxaline Intermediates

Directly introducing an acetic acid moiety or a precursor onto the quinoxaline ring at the 6-position can be achieved through alkylation or acylation reactions. rsc.org While direct C-H alkylation of the quinoxaline ring itself can be challenging, the use of organometallic reagents or activated quinoxaline derivatives can facilitate this transformation. nih.gov

A more common approach involves the use of a pre-functionalized quinoxaline, such as a 6-halo-2,3-dimethylquinoxaline. This halogenated intermediate can then undergo a variety of cross-coupling reactions, such as a palladium-catalyzed reaction with a suitable acetate (B1210297) equivalent. Another strategy is the Stork enamine alkylation, where an enamine derived from a ketone or aldehyde reacts with an electrophile, although this is more commonly applied to the alpha-carbon of a carbonyl group. libretexts.orgyoutube.com

Advanced and Sustainable Synthetic Protocols for Quinoxaline Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. benthamdirect.comresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption. encyclopedia.pubrsc.org

For quinoxaline synthesis, this has led to the exploration of:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often improve yields. sapub.orgmdpi.com

Use of green catalysts: Recyclable catalysts, such as clay-based catalysts (e.g., Bentonite K-10) and heteropolyoxometalates, offer a more sustainable alternative to traditional acid or metal catalysts. encyclopedia.pubnih.gov

Solvent-free reactions or use of green solvents: Conducting reactions in water or polyethylene (B3416737) glycol (PEG), or without any solvent, reduces the environmental impact associated with volatile organic solvents. researchgate.net

One-pot synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. encyclopedia.pubmdpi.com

Nanocatalysis: The use of nanocatalysts in quinoxaline synthesis is a growing area of research, offering high catalytic activity and recyclability. rsc.org

These advanced protocols are increasingly being applied to the synthesis of a wide range of quinoxaline derivatives, offering more efficient and sustainable routes to compounds like this compound. benthamdirect.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like quinoxalines.

The key reaction for forming the 2,3-dimethylquinoxaline scaffold is the condensation of an o-phenylenediamine with 2,3-butanedione (B143835). Under microwave irradiation, this reaction can be carried out rapidly and efficiently, often in the absence of a solvent or using a high-boiling point, microwave-absorbing solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com A study by More and coworkers demonstrated the synthesis of a series of quinoxaline derivatives by irradiating a mixture of the diamine and dicarbonyl compound in DMSO for just 3.5 minutes, achieving excellent yields of 80-90%. mdpi.com This approach is highly amenable to the synthesis of this compound, where 4,5-diaminophenylacetic acid would be condensed with 2,3-butanedione. The use of microwave heating can significantly reduce the reaction time from hours to minutes. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | o-phenylenediamine, benzil | Conventional Heating | 2-12 h | 70-85 | rsc.org |

| 2 | o-phenylenediamine, benzil | Microwave Irradiation | 1-2.5 min | 90-95 | rsc.org |

Lewis Acid Catalysis and Recyclable Catalysts

The condensation reaction to form quinoxalines can be effectively catalyzed by Lewis acids. These catalysts function by activating the carbonyl groups of the 1,2-dicarbonyl compound, making them more susceptible to nucleophilic attack by the o-phenylenediamine. A variety of Lewis acids have been employed for this purpose, including zinc chloride (ZnCl₂), magnesium bromide etherate (MgBr₂·OEt₂), and indium triflate (In(OTf)₃). rsc.orgacs.orgmdpi.com For instance, Sridhar and colleagues reported the use of ZnCl₂ in a one-pot, multi-component reaction to synthesize pyridine (B92270) derivatives, a reaction type that shares mechanistic similarities with quinoxaline synthesis. acs.org

Table 2: Lewis Acid Catalysts in Quinoxaline Synthesis

| Entry | Catalyst | Reaction Conditions | Advantage | Reference |

|---|---|---|---|---|

| 1 | MgBr₂·OEt₂ | Microwave, 1-2.5 min | High yield, short reaction time | rsc.org |

| 2 | ZnCl₂ | Microwave or Conventional Heating | Moderate to good yield | acs.org |

| 3 | Indium triflate | Dual catalytic system | Asymmetric synthesis | mdpi.com |

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be designed to be more environmentally benign by incorporating several green chemistry principles.

One key principle is the use of safer solvents. Traditional quinoxaline syntheses often employ volatile and hazardous organic solvents. Modern approaches favor the use of greener solvents like water or ethanol, or even solvent-free conditions. mdpi.comorganic-chemistry.org Microwave-assisted synthesis under solvent-free conditions is a prime example of a green synthetic protocol. mdpi.com

Table 3: Application of Green Chemistry Principles in Quinoxaline Synthesis

| Green Chemistry Principle | Application in Quinoxaline Synthesis | Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Water, Ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution | mdpi.comorganic-chemistry.org |

| Catalysis | Recyclable Lewis acids, organocatalysts | Minimized waste, improved atom economy | organic-chemistry.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste.

A plausible one-pot synthesis of this compound could involve the in-situ formation of the key intermediate, 4,5-diaminophenylacetic acid, followed by its condensation with 2,3-butanedione. For example, a starting material like 4-amino-3-nitrophenylacetic acid could be reduced to the corresponding diamine in the reaction vessel, and then, without isolation, 2,3-butanedione could be added to complete the synthesis of the quinoxaline ring. google.com The synthesis of tetrahydroquinoline derivatives through a one-pot, three-component Mannich reaction showcases the utility of such strategies in constructing complex heterocyclic systems. chemicalbook.com The development of a robust one-pot MCR for this compound would represent a significant improvement in synthetic efficiency.

Table 4: Examples of One-Pot Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Product | Advantage | Reference |

|---|---|---|---|---|

| Mannich Reaction | Aldehyde, Amine, Tetrahydroquinoline | N-Mannich products of Tetrahydroquinoline | High efficiency, single step | chemicalbook.com |

| Domino Reaction | Anilines, Aldehydes, Terminal Alkynes | Substituted Quinolines | Solid acid-catalyzed, solvent-free | acs.org |

Chemical Modifications of the Quinoxaline Ring System

The quinoxaline ring, a fusion of benzene (B151609) and pyrazine (B50134) rings, serves as the foundational core of the molecule. ipp.pt Its aromatic nature allows for various substitution and fusion strategies to explore new chemical space.

Exploration of Diverse Substitution Patterns and Regioselectivity

The substitution pattern on the benzo portion of the quinoxaline ring can be readily diversified. The most prevalent synthetic route to quinoxaline derivatives involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov By employing appropriately substituted ortho-phenylenediamines in the reaction with diacetyl (butane-2,3-dione), a range of substituted 2,3-dimethylquinoxaline derivatives can be accessed. This method allows for the introduction of various functional groups onto the benzene ring, with the position of the substituents on the final quinoxaline product being determined by their position on the starting diamine precursor.

Table 1: Examples of Substitution Patterns on the Quinoxaline Ring This table is illustrative, based on the common synthesis method.

| Starting Material (Substituted o-phenylenediamine) | Resulting 2-(Substituted-2,3-dimethylquinoxalin-6-yl)acetic acid Analog |

|---|---|

| 4-Fluoro-1,2-phenylenediamine | 2-(7-Fluoro-2,3-dimethylquinoxalin-6-yl)acetic acid |

| 4-Chloro-1,2-phenylenediamine | 2-(7-Chloro-2,3-dimethylquinoxalin-6-yl)acetic acid |

| 4-Methyl-1,2-phenylenediamine | 2-(2,3,7-Trimethylquinoxalin-6-yl)acetic acid |

| 4-Methoxy-1,2-phenylenediamine | 2-(7-Methoxy-2,3-dimethylquinoxalin-6-yl)acetic acid |

Heterocycle Fusion and Annulation Strategies

Fusing additional heterocyclic rings to the quinoxaline scaffold is a powerful strategy for creating more complex and structurally rigid molecules. Annulation reactions, which involve the formation of a new ring onto an existing one, can significantly alter the electronic and steric properties of the parent molecule.

One notable example involves the synthesis of indoloquinoxalines . The fusion of an indole (B1671886) ring system with the quinoxaline core results in compounds like 6H-indolo-[2,3-b]quinoxalines . ipp.pt Specifically, derivatives such as 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline have been synthesized, demonstrating the viability of this approach. ipp.pt Another advanced strategy involves a tandem process that starts with Fischer carbene complexes to generate a furo[3,4-b]pyrazine intermediate. This intermediate can then undergo an intramolecular Diels-Alder reaction to form more complex, fused ring systems. beilstein-journals.org

Table 2: Heterocycle Fusion and Annulation Strategies with the Quinoxaline Core

| Fused Heterocycle | Synthetic Strategy | Resulting Compound Class | Citation |

|---|---|---|---|

| Indole | Condensation of quinoxaline derivative with appropriate indole precursor | Indoloquinoxalines | ipp.pt |

| Furan (transient) | Tandem generation and trapping of a furo[3,4-b]pyrazine intermediate | Polycyclic Quinoxaline Derivatives | beilstein-journals.org |

| Phenazine | Coupling of 2-alkynyl-3-quinoxaline carbonyl derivatives | Furo[3,4-b]quinoxaline intermediates | beilstein-journals.org |

Transformations of the Acetic Acid Side Chain

The acetic acid moiety at the 6-position of the quinoxaline ring provides a convenient handle for a variety of chemical transformations, including the formation of esters and amides, as well as modifications to the chain length.

Esterification, Amidation, and Related Derivatizations

The carboxylic acid group of this compound can be readily converted into a wide range of ester and amide derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For instance, a similar scaffold, 2,3-diphenylquinoxaline-6-carboxylic acid, has been esterified using dry ethanol in the presence of a catalytic amount of sulfuric acid. nih.gov

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Reagents such as propylphosphonic anhydride (B1165640) (T3P) have been effectively used for the amidation of 2-quinoxalinecarboxylic acid. nih.gov Modern methods, including microwave-assisted synthesis in the presence of triphenylphosphine (B44618) and iodine, offer efficient and green alternatives for both esterification and amidation. rsc.org Furthermore, post-synthetic modification techniques demonstrated on other carboxyl-functionalized frameworks are also applicable, allowing for amidation, esterification, and even thioesterification under mild conditions. researchgate.net

A particularly useful derivatization is the formation of a carbohydrazide . Reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303) yields the hydrazide derivative, which can serve as a key intermediate for synthesizing more complex molecules. nih.gov

Table 3: Illustrative Ester and Amide Derivatives of the Acetic Acid Side Chain

| Reagent | Product | Transformation | General Method Citation |

|---|---|---|---|

| Ethanol | Ethyl 2-(2,3-dimethylquinoxalin-6-yl)acetate | Esterification | nih.gov |

| Benzylamine | N-Benzyl-2-(2,3-dimethylquinoxalin-6-yl)acetamide | Amidation | nih.gov |

| Morpholine | 2-(2,3-Dimethylquinoxalin-6-yl)-1-morpholinoethan-1-one | Amidation | nih.gov |

| Hydrazine | 2-(2,3-Dimethylquinoxalin-6-yl)acetohydrazide | Hydrazinolysis of Ester | nih.gov |

Chain Elongation and Introduction of Terminal Functionalities

Modifying the length of the acetic acid side chain and introducing new functional groups at its terminus are key strategies for structural diversification. Chain elongation of carboxylic acids can be achieved through established organic synthesis methods, such as the Arndt-Eistert synthesis, which would convert the acetic acid derivative into a propanoic acid derivative.

Introducing terminal functionalities can be accomplished through multi-step synthetic sequences. For example, a strategy analogous to the synthesis of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives could be employed. wipo.int This would involve converting the acetic acid to an alcohol, followed by transformation into a leaving group (e.g., a halide or tosylate), reaction with sodium azide (B81097) to form a terminal azide, and subsequent reduction to a terminal amine. This introduces a versatile amino group at the end of an extended chain, which can be used for further conjugation.

Design and Synthesis of Hybrid Molecules Incorporating the 2,3-Dimethylquinoxaline-6-yl-acetic Acid Motif

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a rational drug design strategy aimed at creating new chemical entities with potentially enhanced or synergistic activities. nih.govresearchgate.netresearchgate.net The this compound scaffold is an excellent candidate for incorporation into such hybrid molecules.

The synthesis of these hybrids typically involves using the acetic acid side chain or the corresponding acetohydrazide as a linker to connect to another bioactive molecule. For example, 2,3-diphenylquinoxaline-6-carbohydrazide was used as a key intermediate to be linked with a variety of aldehydes, forming Schiff base hybrids. nih.gov This strategy is directly applicable to the 2,3-dimethyl analog. The linker's length and flexibility are critical design elements that can be tailored to ensure the proper orientation of the pharmacophores. nih.gov Other examples in medicinal chemistry include linking moieties like ibuprofen (B1674241) or lithocholic acid to other scaffolds, demonstrating the broad applicability of this approach. nih.govmdpi.com

Table 4: Illustrative Design Strategies for Hybrid Molecules This table is illustrative, based on established hybridization strategies.

| Linked Bioactive Moiety | Linker Strategy | Resulting Hybrid Class | Strategy Citation |

|---|---|---|---|

| Substituted Benzaldehyde | Amide bond followed by Schiff base formation with the acetohydrazide | Quinoxaline-Schiff Base Hybrids | nih.gov |

| Isatin | Amide bond formation | Quinoxaline-Isatin Hybrids | researchgate.net |

| Ibuprofen (or other NSAID) | Ester or Amide linkage | Quinoxaline-NSAID Hybrids | nih.gov |

Mechanistic Investigations of Biological Activities in in Vitro Systems

Enzyme Inhibition and Modulation Studies

The ability of quinoxaline (B1680401) derivatives to interact with and inhibit various enzymes is a primary focus of their mechanistic investigation. These studies are crucial for understanding their therapeutic potential.

The inhibition of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of neurological disorders. While direct kinetic data for 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is not prominently available, studies on structurally similar quinoxaline derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE).

Research has shown that the 2,3-dimethylquinoxaline (B146804) scaffold is a potent structural motif for AChE inhibition. A particularly relevant analog, 2,3-dimethylquinoxalin-6-amine, has been identified as a highly potent AChE inhibitor, with an IC₅₀ value of 0.077 µM. This potency is greater than that of the well-known AChE inhibitor, galanthamine. nih.gov In contrast, many 2,3-dimethylquinoxaline derivatives, including the 6-amino substituted analog, have been found to be inactive against butyrylcholinesterase (BChE), suggesting a high degree of selectivity for AChE. nih.gov

Kinetic studies on related quinoxaline derivatives suggest a mixed-type inhibition mechanism for AChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In silico modeling has further elucidated this mechanism, proposing that these compounds preferentially bind to the peripheral anionic site (PAS) of the enzyme, rather than the catalytic anionic site (CAS). nih.gov This interaction at the PAS is significant as this site is implicated in the allosteric modulation of catalysis and the binding of other ligands. The proposed binding is thought to be stabilized by hydrogen bonds and π-π stacking interactions involving the quinoxaline core. nih.gov

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of a Related Quinoxaline Analog

| Compound | Target Enzyme | IC₅₀ (µM) |

| 2,3-Dimethylquinoxalin-6-amine | AChE | 0.077 |

| BChE | Inactive | |

| Galanthamine (Reference) | AChE | 0.59 |

Data sourced from studies on a closely related structural analog to illustrate the potential activity of the 2,3-dimethylquinoxaline scaffold. nih.gov

The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, partly due to its prevalence in the structure of numerous kinase inhibitors. Kinases are a large family of enzymes that play central roles in cell signaling and are prominent targets in oncology and inflammatory disease research. Various quinoxaline derivatives have been reported as potent inhibitors of different kinases. nih.gov However, specific research detailing the kinase inhibition profile and target engagement of this compound is not extensively documented in publicly available literature. The broad activity of the quinoxaline class suggests that this compound could potentially interact with various kinase targets, but dedicated screening and profiling would be necessary to confirm specific interactions and mechanisms.

Phospholipase A2 (PLA2) enzymes are involved in inflammatory processes through the generation of arachidonic acid, while α-glucosidase is a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs. At present, there is a lack of specific research findings in the scientific literature concerning the inhibitory activity of this compound against either phospholipase A2 or α-glucosidase.

Cellular Pathway Interventions

Beyond direct enzyme inhibition, the biological effects of this compound can be understood through its intervention in cellular signaling pathways, including receptor interactions and the modulation of cellular stress responses.

Quinoxaline derivatives have been identified as ligands for several important receptors, indicating their potential to modulate major signal transduction pathways. For instance, certain quinoxaline compounds have been shown to act as high-affinity antagonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. rsc.org This receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neuronal function.

Furthermore, other research has explored quinoxaline-based ligands for serotonin (B10506) receptors, specifically the 5-HT₃ receptor. researchgate.net Structure-activity relationship studies have revealed that modifications to the quinoxaline scaffold can lead to ligands with selective affinity for different subtypes of the 5-HT₃ receptor (5-HT₃A vs. 5-HT₃AB). researchgate.net These findings highlight the versatility of the quinoxaline structure in interacting with ligand-gated ion channels. While these studies did not specifically test this compound, they establish that the quinoxaline core can effectively interact with important neurotransmitter receptors, thereby influencing their associated signaling cascades.

The modulation of oxidative stress is another area where quinoxaline derivatives have shown significant activity. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in a multitude of pathological conditions.

Table 2: Radical Scavenging Activity of a Related Quinoxaline Derivative

| Compound | Radical Scavenged | Environment | Overall Rate Constant (k_overall) |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | HO• | Pentyl Ethanoate | 8.56 × 10⁸ M⁻¹ s⁻¹ |

Data from a related heterocyclic system used to illustrate the potential antioxidant mechanism. rsc.org

In Vitro Anti-inflammatory Mechanisms

Quinoxaline derivatives have been identified as a promising class of compounds with significant anti-inflammatory properties, a characteristic attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. nih.govnih.govunav.edu Research into their mechanisms of action reveals that these compounds can effectively inhibit enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are crucial for the biosynthesis of pro-inflammatory mediators like leukotrienes and prostaglandins. nih.govunav.edursc.org

A study on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives reported promising in vitro inhibition of soybean lipoxygenase (LOX). nih.govunav.edu Two of the most potent LOX inhibitors from this study, compounds identified as 7b and 8f, were further investigated. nih.govresearchgate.net One of these compounds (7b) demonstrated a significant in vivo anti-inflammatory effect of 41%, comparable to the standard reference drug indomethacin (B1671933) (47%). nih.govresearchgate.net The development of compounds that possess both LOX inhibition and antioxidant activities is considered a valuable strategy for treating chronic inflammation and related conditions. unav.edu

Further investigations into other series of quinoxaline derivatives have shown strong anti-inflammatory activity in chronic inflammatory models, with some compounds being equipotent to indomethacin. nih.gov For instance, compounds 3 , 4b , 4e , and 5b from one study demonstrated potent anti-inflammatory effects. nih.gov Another study highlighted quinoxaline derivatives that function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and COX-2, indicating a multi-faceted approach to their anti-inflammatory and potential anticancer activities. rsc.org These findings underscore the potential of the quinoxaline scaffold in developing new non-ulcerogenic anti-inflammatory agents. nih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Selected Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Activity/Result | Reference |

|---|---|---|---|

| Compound 7b | Lipoxygenase (LOX) | Potent inhibitor; 41% in vivo anti-inflammatory effect | nih.gov, researchgate.net |

| Compound 8f | Lipoxygenase (LOX) | Potent inhibitor | nih.gov, researchgate.net |

| Compound 5a | Not Specified | Equipotent to indomethacin | nih.gov |

| Compound 3 | Not Specified | Strong anti-inflammatory activity | nih.gov |

| Compound 4b | Not Specified | Strong anti-inflammatory activity | nih.gov |

| Compound 4e | Not Specified | Strong anti-inflammatory activity | nih.gov |

| Compound 5b | Not Specified | Strong anti-inflammatory activity | nih.gov |

| Compound 13 | COX-2 | Potent inhibitory activity | rsc.org |

Broad Spectrum In Vitro Biological Activity Profiles of Quinoxaline Derivatives

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. mdpi.comekb.egresearchgate.net This versatility has prompted extensive research, revealing significant potential in antimicrobial, anticancer, and antiparasitic applications. nih.govnih.govnih.govlookchem.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable leads in the development of new therapeutic agents. nih.govnih.govmdpi.com Their efficacy spans across various bacterial and fungal strains, as well as a range of viruses. nih.govproquest.comresearchgate.net

Antibacterial and Antifungal Activity: Research has shown that quinoxaline derivatives are effective against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com For example, quinoxaline 1,4-dioxide derivatives have been found to inhibit Mycobacterium tuberculosis almost completely. researchgate.net In a study focused on plant pathogens, certain quinoxaline derivatives exhibited significant in vitro antibacterial and antifungal activities. nih.govrsc.org Compound 5k from this study showed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t displayed potent activity against the fungus Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. nih.gov Another study highlighted that novel 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives showed significant in-vitro antimicrobial activity, suggesting they could be lead compounds for developing new agents against resistant microbial strains. wisdomlib.org Similarly, tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have shown high degrees of inhibition against tested bacterial strains. nih.gov

Antiviral Activity: The quinoxaline moiety is a promising scaffold for the development of antiviral drugs. proquest.comdntb.gov.uanih.govnih.gov These compounds have shown activity against a large number of different viruses, targeting various stages of the viral life cycle. proquest.comrsc.org For instance, a series of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were evaluated as potential antiviral agents, with one compound showing the highest activity against Herpes simplex virus. proquest.com Other derivatives have demonstrated activity against Hepatitis B virus (HBV) and poxviruses. nih.gov Specifically, ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline 11 was identified as a potential lead for poxvirus inhibition, with an EC50 value of 2 µM. nih.gov The diverse antiviral potential of quinoxalines ensures they will remain a subject of interest in medicinal chemistry. proquest.comdntb.gov.uanih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Activity Type | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|---|

| Compound 5k | Antibacterial | Acidovorax citrulli (Ac) | EC50 = 35.18 μg/mL | nih.gov |

| Compound 5j | Antifungal | Rhizoctonia solani (RS) | EC50 = 8.54 μg/mL | nih.gov |

| Compound 5t | Antifungal | Rhizoctonia solani (RS) | EC50 = 12.01 μg/mL | nih.gov |

| 1-(4-chloro-8-methyl nih.govnih.govnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Antiviral | Herpes simplex virus | Reduced plaques by 25% at 20 µg/mL | proquest.com |

| Ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline 11 | Antiviral | Vaccinia virus | EC50 = 2 µM | nih.gov |

Anticancer Potential in Cell Lines

The quinoxaline scaffold is a highly promising platform for the discovery of novel anticancer agents. nih.govnih.gov Derivatives of quinoxaline have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. nih.govnih.govresearchgate.net Their mechanisms of action are often multi-faceted, including the induction of apoptosis and the inhibition of key protein kinases involved in cancer progression. ekb.egnih.govtandfonline.com

Numerous studies have synthesized and evaluated quinoxaline derivatives for their in vitro anticancer activity. For example, a series of novel quinoxaline aryl ethers were tested against colon cancer (HCT-116), breast cancer (MDA-MB-231), and prostate cancer (DU-145) cell lines, with compounds FQ and MQ showing IC50 values < 16 μM. nih.gov Another study reported on pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10 ), which was markedly cytotoxic against human gastric adenocarcinoma cells (MKN 45) with an IC50 value of 0.073 µM, more potent than the reference drugs adriamycin and cis-platin. nih.gov

The anticancer activity of these compounds is often linked to their ability to inhibit critical enzymes. Quinoxalines are known to act as selective ATP competitive inhibitors for kinases such as VEGFR, EGFR, and c-Met. ekb.egnih.gov For instance, a series of 6-chloroquinoxaline (B1265817) derivatives were designed as VEGFR-2 inhibitors, with compound 6 showing potent cytotoxicity against HCT-116 (IC50 6.18 μM) and MCF-7 (IC50 5.11 μM) cell lines, exceeding the efficacy of doxorubicin. ekb.eg Other derivatives have been shown to inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in prostate cancer (PC-3) cells. tandfonline.com Specifically, compound IV from one study showed a potent inhibitory effect on topoisomerase II with an IC50 of 7.529 µM and induced apoptosis by upregulating p53 and caspases. tandfonline.com

Table 3: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound VIIIc | HCT116 (Colon) | 2.5 | Induces apoptosis, G2/M cell cycle arrest | nih.gov, nih.gov |

| Compound XVa | HCT116 (Colon) | 4.4 | Not specified | nih.gov, nih.gov |

| Compound 10 | MKN 45 (Gastric) | 0.073 | Not specified | nih.gov |

| FQ | MDA-MB-231 (Breast) | < 16 | Induces apoptosis, c-Met kinase inhibition | nih.gov |

| MQ | MDA-MB-231 (Breast) | < 16 | Induces apoptosis, c-Met kinase inhibition | nih.gov |

| Compound 6 | HCT-116 (Colon) | 6.18 | VEGFR-2 inhibitor | ekb.eg |

| Compound 6 | MCF-7 (Breast) | 5.11 | VEGFR-2 inhibitor | ekb.eg |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibitor, induces apoptosis | tandfonline.com |

| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibitor, induces apoptosis | tandfonline.com |

| Compound 11 | Various | 0.81 - 2.91 | EGFR and COX-2 inhibitor | rsc.org |

Antiparasitic Activity Investigations

Quinoxaline derivatives have emerged as a significant class of compounds in the search for new treatments for parasitic diseases, including malaria, leishmaniasis, and schistosomiasis. lookchem.comnih.govsci-hub.seusp.br The structural versatility of the quinoxaline ring allows for modifications that yield potent activity against these globally significant pathogens. nih.govnih.gov

Antimalarial Activity: Several studies have highlighted the potent anti-malarial properties of quinoxaline derivatives. researchgate.netnih.govnih.gov A series of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized, with compounds 1a and 2a showing the most significant activity against Plasmodium falciparum strains. nih.gov The structure-activity relationship studies indicated that an enone moiety linked to the quinoxaline ring is important for this activity. nih.gov Another study exploring anti-schistosomal quinoxaline-based compounds found that a subset possessed highly potent antimalarial activity, with IC50 values in the single-digit nanomolar range against both lab strains and multi-drug resistant Cambodian isolates of P. falciparum. nih.gov

Antileishmanial and Antitrypanosomal Activity: Quinoxaline derivatives have also shown considerable promise against kinetoplastid parasites. sci-hub.seusp.brresearchgate.netnih.gov A study evaluating a series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives found that several compounds exhibited better anti-Trypanosoma cruzi activity than the reference drugs nifurtimox (B1683997) and benznidazole. researchgate.netnih.gov Two compounds from this series also showed superior anti-leishmanial activity against Leishmania mexicana compared to amphotericin-B. researchgate.netnih.gov Another investigation into 2,3-disubstituted quinoxalines demonstrated activity against Leishmania donovani, Trypanosoma brucei, and T. cruzi. sci-hub.seusp.br The 2-chloro-3-methylsulfinyl and 2-chloro-3-methylsulfoxylsulfonyl quinoxalines were particularly potent, with some being more active than the reference drugs. sci-hub.seusp.br The mechanism of action for some of these compounds is suggested to involve the inhibition of trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. researchgate.netresearchgate.net

Antischistosomal Activity: Research has also identified quinoxaline compounds with activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov In one study, 47 quinoxaline-containing compounds were tested against the larval stage of the parasite. nih.gov Further testing on adult S. mansoni yielded three compounds (27 , 29 , and 30 ) with IC50 values ≤0.31 µM, comparable to the drug praziquantel. nih.gov

Structure Activity Relationship Sar Studies of 2 2,3 Dimethylquinoxalin 6 Yl Acetic Acid Derivatives

Influence of Quinoxaline (B1680401) Core Substituents on Biological Activity

The quinoxaline core, a fused ring system of benzene (B151609) and pyrazine (B50134), is a key pharmacophore found in a variety of biologically active compounds. mdpi.com Modifications to the substituents on this core can significantly impact the biological profile of 2-(2,3-dimethylquinoxalin-6-yl)acetic acid derivatives.

The nature of substituents on the quinoxaline ring system can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its binding affinity to biological targets. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzene portion of the quinoxaline ring can alter the electron density of the entire ring system. This can influence interactions with target proteins, such as pi-stacking or hydrogen bonding. mdpi.com

In broader studies of quinoxaline derivatives, the type and position of substituents have been shown to be critical for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. sapub.orgresearchgate.net For example, in some series of quinoxaline derivatives, the presence of small, lipophilic substituents at specific positions has been correlated with enhanced antibacterial activity. Conversely, bulkier substituents might be detrimental to activity due to steric hindrance at the binding site.

The existing methyl groups at the 2- and 3-positions of the quinoxaline core in the parent compound already provide a certain level of lipophilicity and a specific steric footprint. Further SAR studies would involve systematically replacing or adding substituents at other available positions on the quinoxaline ring to probe for improved activity.

| Substituent (R) on Quinoxaline Core | General Position | Anticipated Influence on a Hypothetical Biological Activity | Rationale |

|---|---|---|---|

| -H (Unsubstituted) | - | Baseline Activity | Reference compound for comparison. |

| -Cl, -F (Halogens) | 7- or 8-position | Potentially Increased Activity | Can enhance binding through halogen bonding and increase lipophilicity. |

| -OCH3 (Methoxy) | 7- or 8-position | Variable Effect | Electron-donating group that can influence hydrogen bonding capability and metabolic stability. |

| -NO2 (Nitro) | 7- or 8-position | Potentially Increased Activity | Strong electron-withdrawing group that can enhance binding interactions. |

| -NH2 (Amino) | 7- or 8-position | Variable Effect | Can act as a hydrogen bond donor and alter solubility and basicity. |

Role of the Acetic Acid Moiety and its Chemical Transformations in Efficacy and Selectivity

The acetic acid moiety at the 6-position of the quinoxaline core is a critical functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This acidic group can participate in key interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Chemical transformations of the acetic acid group are a common strategy in medicinal chemistry to optimize the properties of a lead compound. For instance, converting the carboxylic acid to an ester or an amide can modulate its polarity, lipophilicity, and metabolic stability.

Esters: Esterification of the acetic acid can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. These esters can also act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. nih.gov

Amides: The synthesis of amide derivatives introduces a hydrogen bond donor and can lead to different binding interactions with the target. The nature of the amine used to form the amide can be varied to explore a wide range of chemical space and potentially improve potency and selectivity. nih.gov

The choice of chemical transformation depends on the specific biological target and the desired properties of the final compound. For example, if the parent acid suffers from poor oral bioavailability, converting it to a more lipophilic ester or amide might be a viable strategy.

| Chemical Transformation of Acetic Acid Moiety | Resulting Functional Group | Potential Impact on Efficacy and Selectivity |

|---|---|---|

| Esterification (e.g., with ethanol) | -CH2COOCH2CH3 (Ethyl acetate) | Increased lipophilicity, potential for prodrug strategy. nih.gov |

| Amidation (e.g., with benzylamine) | -CH2CONHCH2Ph (N-benzylacetamide) | Altered hydrogen bonding capacity, potential for new binding interactions. nih.gov |

| Reduction | -CH2CH2OH (2-hydroxyethyl) | Removal of acidic character, introduction of a hydrogen bond donor. |

| Chain Extension | -(CH2)nCOOH (n > 1) | Altered positioning of the carboxylic acid group, may improve binding geometry. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues. nih.gov

For this compound derivatives, a QSAR study would involve synthesizing a library of analogues with diverse substituents on the quinoxaline core and modifications to the acetic acid moiety. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed using various molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: (e.g., Hammett constants, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular weight, van der Waals volume) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which describe the lipophilicity of the molecule.

The goal of a QSAR study is to develop a statistically robust model with good predictive power. nih.gov Such a model can then be used to virtually screen new, unsynthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. This approach can significantly accelerate the drug discovery process and reduce the costs associated with synthesizing and testing large numbers of compounds. nih.gov

Ligand Efficiency and Optimization Strategies from SAR Perspectives

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per atom. researchgate.net It is a useful tool for comparing compounds of different sizes and helps to identify small, efficient fragments that can be optimized into more potent leads. sciforschenonline.org LE is calculated using the following formula:

LE = - (ΔG / N)

where ΔG is the free energy of binding and N is the number of non-hydrogen atoms in the ligand.

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity. sciforschenonline.org It is calculated as:

LLE = pIC50 - logP

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the partition coefficient, a measure of lipophilicity.

In the context of optimizing derivatives of this compound, these metrics would be invaluable. The goal of an optimization campaign would be to increase the potency of the compounds without disproportionately increasing their size or lipophilicity, as high lipophilicity can often lead to poor pharmacokinetic properties and off-target toxicity. sciforschenonline.org

By tracking LE and LLE throughout the optimization process, medicinal chemists can make more informed decisions about which chemical modifications are most likely to lead to a successful drug candidate. For example, a modification that significantly increases potency but also dramatically increases lipophilicity might result in a low LLE, indicating that the potency gain came at the cost of undesirable physicochemical properties. sciforschenonline.org The ideal optimization strategy would focus on modifications that improve potency while maintaining or even improving LE and LLE.

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery and molecular biology for estimating the strength of the interaction, known as the binding affinity.

Protein-Ligand Interaction Analysis within Biological Targets

The analysis of protein-ligand interactions is fundamental to understanding how a compound like 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid might exert a biological effect. researchgate.net Docking simulations place the ligand into the binding site of a target protein and score the interaction based on various forces. The stability of a protein-ligand complex is heavily influenced by non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. researchgate.net

For this compound, key structural features would dictate its interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the aromatic quinoxaline (B1680401) ring system and its dimethyl substituents provide a significant hydrophobic surface. A theoretical docking study would identify the specific amino acid residues within a protein's active site that engage with these features.

Table 1: Potential Protein-Ligand Interactions for this compound

| Interaction Type | Ligand Functional Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Hydrophobic | Dimethylquinoxaline Ring | Leu, Val, Ile, Phe, Trp, Ala |

These predicted interactions provide a structural hypothesis for the ligand's binding mode, which is essential for any subsequent lead optimization efforts. researchgate.net

Active Site Characterization and Hotspot Mapping

Beyond predicting a single binding pose, molecular docking helps to characterize the topology and chemical environment of the receptor's active site. By analyzing the interactions of this compound with the protein, researchers can map "hotspots"—key regions or specific amino acid residues that contribute most significantly to the binding energy.

This analysis reveals which parts of the ligand are essential for binding and which can be modified. For instance, the simulation might show that the dimethyl groups fit into a well-defined hydrophobic pocket, while the acetic acid moiety forms a critical salt bridge with a positively charged residue like Lysine or Arginine. Visual analysis of the docked complex allows researchers to understand the spatial arrangement and complementarity between the ligand and the protein surface. uni-stuttgart.de

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) provides a highly detailed description of a molecule's electronic properties, which govern its structure, stability, and reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of QM that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. wuxiapptec.com It is invaluable for identifying electron-rich and electron-deficient regions, which are crucial for understanding non-covalent interactions. researchgate.net

In an ESP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carboxyl group and the nitrogen atoms of the quinoxaline ring. These areas are nucleophilic and act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) would be concentrated around the acidic hydrogen of the carboxyl group, indicating the most likely site for deprotonation. wuxiapptec.compearson.com This analysis helps predict how the molecule will interact with biological receptors and other molecules. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the behavior of the protein-ligand complex over time. physchemres.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and the stability of interactions. nih.gov

An MD simulation of the this compound-protein complex would assess the stability of the docked pose. Key analyses include:

Root Mean Square Deviation (RMSD): To track the conformational stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds throughout the simulation.

These simulations can confirm whether a promising interaction identified through docking is stable in a more realistic, dynamic environment that includes solvent effects. rsc.org This integrated approach, combining docking, QM, and MD, provides a comprehensive computational assessment of a molecule's potential. physchemres.orgresearchgate.net

In Silico Screening and Virtual Library Design for Novel Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective exploration of vast chemical spaces. For a scaffold such as quinoxaline, which is recognized as a privileged structure in medicinal chemistry, these in silico techniques are particularly valuable. mdpi.com The compound this compound serves as an excellent starting point or "seed" molecule for the design of novel analogs through virtual screening and library design. This process involves leveraging computational power to design and evaluate thousands of potential derivatives before committing to their chemical synthesis, thereby streamlining the path to identifying potent and selective drug candidates.

The core strategy revolves around the creation of a virtual library, which is a collection of digital molecules derived from the parent structure of this compound. This is achieved by systematically modifying specific parts of the molecule. Key points of modification include:

The Acetic Acid Side Chain: The carboxylic acid group can be replaced with various bioisosteres such as tetrazoles, amides, or sulfonamides to explore different interactions with target proteins. The length and flexibility of the linker can also be altered.

The Dimethyl Groups: The methyl groups at the 2 and 3 positions of the quinoxaline ring can be substituted with other alkyl or aryl groups to modulate steric and electronic properties.

The Quinoxaline Core: Substituents can be added to the available positions on the benzene (B151609) ring portion of the quinoxaline scaffold to enhance binding affinity or improve pharmacokinetic properties.

Once the virtual library is generated, it is subjected to a hierarchical filtering process using various computational techniques. A primary and powerful method is molecular docking . nih.gov This technique predicts the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. nih.gov For instance, the designed analogs of this compound would be docked into the active site of a specific biological target, such as a kinase or protease enzyme. The results, often expressed as a docking score, help to rank the compounds based on their predicted binding energy, with lower energy scores typically indicating a more favorable interaction. nih.gov This allows researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Further refinement of the virtual hits is often accomplished using Quantitative Structure-Activity Relationship (QSAR) models. A 3D-QSAR analysis, for example, can build a computational model that correlates the three-dimensional properties of the quinoxaline analogs (e.g., steric, electrostatic, and hydrophobic fields) with their predicted biological activity. researchgate.net This not only helps in predicting the potency of new designs but also provides crucial insights into the key structural features that are essential for molecular recognition by the target protein.

Finally, to increase the probability of success in later preclinical and clinical stages, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is performed. researchgate.netsemanticscholar.org This step computationally estimates the pharmacokinetic and toxicological properties of the virtual compounds. By filtering out molecules predicted to have poor oral bioavailability, high toxicity, or undesirable metabolic pathways, researchers can focus their resources on candidates with the most promising drug-like profiles. researchgate.net The integration of these computational methods creates a robust workflow for the rational design of novel analogs based on the this compound scaffold.

Detailed Research Findings

Research into the broader class of quinoxaline derivatives provides a clear blueprint for how this compound could be advanced. Studies have successfully used these in silico methods to identify potent inhibitors for various targets. For example, molecular docking studies on new quinoxaline derivatives have elucidated their binding modes within the active sites of enzymes like DPP-4 and DNA gyrase, correlating computational predictions with significant in vitro activity. nih.govnih.gov In some cases, newly designed 2,3-diphenylquinoxaline (B159395) derivatives were screened in silico against the c-Met kinase, with the docking process validated against standard drugs before evaluating the novel compounds. researchgate.net

The power of this approach is further demonstrated in studies that combine synthesis with computational modeling. For instance, a series of N-substituted quinoxaline-2-carboxamides were synthesized and evaluated for antimycobacterial activity, with molecular docking subsequently used to identify human DNA topoisomerase as a potential target for the most active compound. mdpi.com Similarly, computational analyses combining 3D-QSAR, docking, and ADMET properties have led to the discovery of novel 2-aryl quinoxaline derivatives with potent inhibitory effects. researchgate.net These examples underscore the predictive power of computational screening in guiding the synthesis of targeted, effective quinoxaline-based compounds.

Interactive Data Tables

The following tables illustrate the type of data generated during the in silico screening and virtual library design process for analogs of this compound.

Table 1: Exemplary Virtual Library of this compound Analogs and In Silico Data

| Compound ID | Modification from Parent Compound | Predicted Docking Score (kcal/mol) | Key Predicted ADMET Properties |

|---|---|---|---|

| Parent | This compound | -6.5 | Good aqueous solubility, potential for moderate BBB penetration |

| Analog-01 | Acetic acid replaced with propionic acid | -6.8 | Slightly increased lipophilicity |

| Analog-02 | Acetic acid converted to acetamide | -7.2 | Increased H-bond donors, likely lower cell permeability |

| Analog-03 | 7-position of quinoxaline ring fluorinated | -7.5 | Improved metabolic stability, increased lipophilicity |

| Analog-04 | 2-methyl group replaced with phenyl group | -8.1 | Significantly increased lipophilicity, potential for hERG liability |

| Analog-05 | Acetic acid replaced with a tetrazole ring | -7.9 | Improved metabolic stability, good H-bond acceptor capacity |

Table 2: Summary of Computational Techniques in Analog Design

| Technique | Purpose in Drug Design | Example from Quinoxaline Research |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target, aiding in hit prioritization. | Used to model the binding of novel quinoxaline derivatives to the DNA gyrase enzyme. nih.gov |

| 3D-QSAR | Establishes a quantitative relationship between the 3D properties of molecules and their biological activity to guide optimization. | A 3D-QSAR model for 2-aryl quinoxaline derivatives showed that steric and electrostatic fields significantly impact activity. researchgate.net |

| ADMET Prediction | Filters virtual compounds based on predicted pharmacokinetic (absorption, distribution, metabolism, excretion) and toxicity profiles. | In silico ADMET screening was performed on a novel quinoxaline derivative to assess its drug-like properties. nih.gov |

| Virtual Library Design | Generates a large, diverse set of digital molecules from a starting scaffold for high-throughput computational screening. | A chemical library of nearly 32,000 compounds was screened to discover quinoxalinedione (B3055175) derivatives as potent inhibitors. nih.gov |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, connectivity of atoms, and the nature of functional groups present in 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in the molecule. For this compound, the predicted ¹H NMR spectrum would show distinct signals corresponding to each unique proton environment. The two methyl groups at the C2 and C3 positions of the quinoxaline (B1680401) ring are chemically equivalent and would appear as a single sharp peak (singlet). The methylene protons of the acetic acid group would also produce a singlet. The protons on the aromatic quinoxaline ring would appear at a lower field, with their specific splitting patterns (e.g., doublets, singlets) depending on their coupling with adjacent protons. The acidic proton of the carboxyl group is often broad and may appear over a wide range of chemical shifts.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would be expected to show signals for the two equivalent methyl carbons, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the distinct carbons of the quinoxaline ring system.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) | Assignment |

| ~11-12 | Singlet (broad) | -COOH | ~172 | -C=O |

| ~7.8-8.0 | Singlet/Doublet | Aromatic C-H | ~154 | Quinoxaline C2/C3 |

| ~7.6-7.8 | Doublet/Doublet of doublets | Aromatic C-H | ~140 | Quinoxaline Quaternary C |

| ~3.8 | Singlet | -CH₂- | ~128-135 | Aromatic C-H |

| ~2.7 | Singlet | 2 x -CH₃ | ~40 | -CH₂- |

| ~23 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A very broad absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) groups, and C=C and C=N stretching vibrations characteristic of the quinoxaline aromatic system. researchgate.netresearchgate.net

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1700 (strong) | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C and C=N Stretch | Aromatic Ring |

| ~1420 | O-H Bend | Carboxylic Acid |

| ~1300 | C-O Stretch | Carboxylic Acid |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula: C₁₂H₁₂N₂O₂), the molecular weight is 216.24 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, at an m/z value of approximately 217.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This allows for the confirmation of the molecular formula with a high degree of confidence. Analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure; for instance, a common fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or a decarboxylation (-CO₂, 44 Da). nih.govmcmaster.calibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Monoisotopic Mass | 216.0899 u |

| [M+H]⁺ (HRMS) | 217.0972 u |

| Major Fragment Ion | Loss of -COOH (m/z ~171) |

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be most suitable for this compound. sielc.com In this setup, the compound is passed through a column packed with a non-polar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. tandfonline.com An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure the carboxylic acid is protonated, leading to better peak shape and reproducible retention times.

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, detected typically by a UV-Vis detector set to a wavelength where the quinoxaline chromophore absorbs strongly (e.g., ~254 nm or ~317 nm). tandfonline.comresearchgate.net

Table 4: Exemplary HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of carboxylic acids by Gas Chromatography (GC) can be problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the hot injector. colostate.edu To overcome this, this compound must first be converted into a more volatile and thermally stable derivative. usherbrooke.ca

Common derivatization strategies include esterification to form, for example, a methyl ester or a silyl ester. This is typically achieved by reacting the carboxylic acid with reagents like diazomethane, an alcohol under acidic conditions, or a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.caacs.org

The resulting volatile derivative can then be readily analyzed by GC-MS. The sample is injected into a heated port, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, which provides both identification based on the mass spectrum and quantification based on the peak area. This method is highly sensitive and excellent for detecting and identifying trace volatile impurities. tandfonline.comnih.gov

Table 5: Exemplary GC-MS Method for Analysis of a Volatile Derivative

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA (to form trimethylsilyl ester) |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| Detector | Mass Spectrometer (Electron Ionization - EI) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely utilized, rapid, and cost-effective analytical technique for monitoring the progress of organic reactions. orientjchem.orgresearchgate.net In the context of synthesizing this compound, which is typically achieved through the condensation of a substituted o-phenylenediamine (B120857) with a dicarbonyl compound followed by functional group manipulations, TLC serves as an indispensable tool. It allows for the qualitative assessment of the consumption of starting materials, the formation of intermediates, and the appearance of the final product. nih.govijrar.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a solid support, typically aluminum or glass, coated with a thin layer of an adsorbent material such as silica gel. orientjchem.org The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent or a mixture of solvents. The separation of components is based on their differential partitioning between the stationary and mobile phases.

For the synthesis of quinoxaline derivatives, reaction progress can be effectively monitored by TLC on precoated silica gel plates. nih.govijrar.org Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, or by using various chemical staining reagents. nih.gov Although specific TLC parameters for this compound are not detailed in the available literature, a representative system can be proposed based on common practices for similar aromatic carboxylic acids.

Interactive Data Table: Representative TLC System for Monitoring the Synthesis of a Quinoxaline Acetic Acid Derivative

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of n-hexane and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation (e.g., 2:1 or 3:1 v/v). The polarity can be further modified by the addition of a small amount of acetic acid to suppress the ionization of the carboxylic acid group and reduce tailing. |

| Visualization | UV light (254 nm) for quenching of fluorescence. Staining with a potassium permanganate solution can also be used to visualize non-UV active spots. |

| Expected Rf Values | The starting materials, intermediates, and the final product will exhibit distinct Retention Factor (Rf) values, allowing for clear differentiation. Typically, the product, being more polar than the starting materials, would have a lower Rf value. |

Note: The Rf values are dependent on the exact reaction conditions and the specific solvent system used.

Electrochemical Characterization in Research

The electrochemical properties of quinoxaline derivatives are of significant interest due to their involvement in various biological redox processes and their potential applications in materials science and as corrosion inhibitors. uaeu.ac.aejmaterenvironsci.com The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV), which provides insights into the redox potentials and the stability of the electrochemically generated species. uaeu.ac.aenih.gov

Studies on various quinoxaline derivatives have shown that the quinoxaline ring system is electrochemically active and can undergo reduction and/or oxidation processes. uaeu.ac.aenih.gov The presence of substituents on the quinoxaline ring, such as the dimethyl and acetic acid groups in the target compound, can significantly influence its electrochemical behavior. The electron-donating methyl groups are expected to make the reduction of the quinoxaline ring more difficult (i.e., occur at more negative potentials), while the electron-withdrawing carboxylic acid group would facilitate reduction.

The electrochemical characterization of quinoxaline derivatives is often performed in an aprotic solvent containing a supporting electrolyte. researchgate.net Cyclic voltammetry experiments can reveal information about the reversibility of the redox processes. For many quinoxaline compounds, the reduction is a reversible or quasi-reversible one-electron process, corresponding to the formation of a radical anion. unav.edu

While specific electrochemical data for this compound is not available, the following table provides a hypothetical representation of the type of data that could be obtained from a cyclic voltammetry study of a similar quinoxaline carboxylic acid derivative.

Interactive Data Table: Representative Electrochemical Data for a Quinoxaline Carboxylic Acid Derivative

| Parameter | Value | Technique |

| First Reduction Potential (Epc1) | -1.2 V vs. Ag/AgCl | Cyclic Voltammetry |

| First Oxidation Potential (Epa1) | -1.1 V vs. Ag/AgCl | Cyclic Voltammetry |

| ΔEp (Epa1 - Epc1) | 100 mV | Cyclic Voltammetry |

| Second Reduction Potential (Epc2) | -1.8 V vs. Ag/AgCl | Cyclic Voltammetry |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium hexafluorophosphate | - |

Note: The presented potential values are illustrative and would be highly dependent on the experimental conditions, including the solvent, electrolyte, and scan rate.

Research on related compounds has indicated that the electrochemical properties of quinoxaline derivatives can be correlated with their biological activities. abechem.com Therefore, the electrochemical characterization of this compound would be a valuable area of investigation to understand its electronic structure and potential applications.

Future Research Directions and Translational Perspectives for 2 2,3 Dimethylquinoxalin 6 Yl Acetic Acid in Academic Contexts

Development of Novel and Economical Synthetic Methodologies

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that can require harsh reaction conditions and may not be the most economical or environmentally friendly. Future research should focus on developing novel and more efficient synthetic routes to 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid.

Key areas for investigation include: